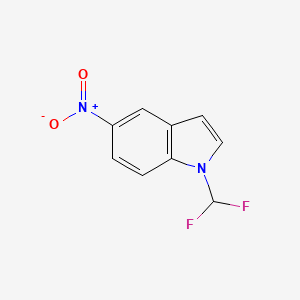

1-(difluoromethyl)-5-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-5-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O2/c10-9(11)12-4-3-6-5-7(13(14)15)1-2-8(6)12/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZYIGSIIILMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C(F)F)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 1 Difluoromethyl 5 Nitro 1h Indole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(difluoromethyl)-5-nitro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework, confirming the identity and purity of the compound.

¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Confirmation

The structural confirmation of this compound relies heavily on the analysis of its one-dimensional NMR spectra. Each spectrum provides unique information about the different nuclei present in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring and the proton of the difluoromethyl group. The proton on the N-CHF₂ group is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms, typically with a large coupling constant (JH-F) of approximately 60 Hz. researchgate.net The protons on the indole core will be influenced by the electron-withdrawing nitro group at the C5 position and the difluoromethyl group at the N1 position. H-4, adjacent to the nitro group, is expected to be the most deshielded of the benzene (B151609) ring protons, appearing as a doublet of doublets. H-6 would also be a doublet of doublets, while H-7 would likely appear as a doublet. The protons on the pyrrole (B145914) ring, H-2 and H-3, would also show characteristic shifts. researchgate.netyoutube.com

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbon of the difluoromethyl group (N-CHF₂) is expected to appear as a triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms. The chemical shifts of the indole ring carbons are significantly affected by the substituents. The C5 carbon, directly attached to the nitro group, would be deshielded, while other carbons would show shifts predictable from substituent effects in indole systems. rsc.orgorganicchemistrydata.org

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a doublet, arising from the two equivalent fluorine atoms coupling to the single proton of the difluoromethyl group. researchgate.net The chemical shift of this signal is characteristic of the -CHF₂ group attached to a nitrogen atom within a heterocyclic system. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.5 - 8.5 | t | ~60 | N-CHF₂ |

| ~8.6 | d | ~2 | H-4 | |

| ~8.2 | dd | ~9, 2 | H-6 | |

| ~7.8 | d | ~9 | H-7 | |

| ~7.6 | d | ~3.5 | H-2 | |

| ~6.8 | d | ~3.5 | H-3 | |

| ¹³C | ~115 (t) | t | JC-F ~240 | N-CHF₂ |

| ~143 | s | - | C-5 | |

| ~142 | s | - | C-7a | |

| ~130 | s | - | C-3a | |

| ~129 | d | - | C-2 | |

| ~120 | d | - | C-4 | |

| ~118 | d | - | C-6 | |

| ~111 | d | - | C-7 | |

| ~105 | d | - | C-3 | |

| ¹⁹F | Varies | d | ~60 | N-CHF₂ |

Note: Predicted values are based on typical shifts for substituted indoles and N-difluoromethyl compounds and may vary depending on solvent and experimental conditions.

2D NMR Techniques (e.g., SELNOESY, HMBC) for Isomeric Differentiation and Connectivity

While 1D NMR provides essential data, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the connectivity of the molecular structure, especially for differentiating between potential isomers.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to identify long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, a key HMBC correlation would be observed between the proton of the N-CHF₂ group and the C2 and C7a carbons of the indole ring, definitively confirming the attachment of the difluoromethyl group to the indole nitrogen (N1). researchgate.net Further correlations between the aromatic protons and their neighboring carbons would allow for the complete and unambiguous assignment of the ¹H and ¹³C spectra. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. chemrxiv.orglcms.cz

For this compound, the molecular formula is C₉H₆F₂N₂O₂. The calculated monoisotopic mass for this formula is 212.03973 Da. uni.lu HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition.

In addition to molecular formula confirmation, mass spectrometry provides insight into the compound's structure through analysis of its fragmentation patterns. Under ionization conditions, the molecular ion ([M]⁺) of this compound would likely undergo characteristic fragmentation. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da) or NO (30 Da). The indole ring itself is relatively stable, but fragmentation could also involve the loss of the difluoromethyl radical (•CHF₂). nih.govnist.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₆F₂N₂O₂ |

| Calculated Monoisotopic Mass ([M]) | 212.03973 Da |

| Measured Mass ([M+H]⁺) | Expected ~213.04701 Da |

| Key Fragmentation Ions (m/z) | [M-NO₂]⁺, [M-CHF₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination (Inferred importance for complex organic compounds)

X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an exact three-dimensional model of the molecule. This would confirm the planarity of the indole ring system and the geometry of the difluoromethyl and nitro substituents. Furthermore, analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding, π-π stacking, or other non-covalent forces that govern the solid-state architecture. nih.gov For a molecule like this compound, such data would be invaluable for computational modeling and for understanding its physical properties. Therefore, obtaining a single crystal suitable for X-ray diffraction would be a significant goal in the comprehensive characterization of this compound.

Chemical Reactivity and Transformation Chemistry of 1 Difluoromethyl 5 Nitro 1h Indole

Reactivity of the Nitro Group at Position 5

The presence of a nitro group at the 5-position significantly influences the chemical properties of the indole (B1671886) ring, primarily through its strong electron-withdrawing nature. This electronic effect modulates the reactivity of the aromatic system, making it susceptible to a range of chemical transformations.

One of the most fundamental reactions of aromatic nitro compounds is their reduction to the corresponding amino group. This transformation is crucial for the synthesis of various derivatives and is typically achieved through several methods. The reduction of the nitro group in 5-nitroindoles can be accomplished using various reagents commonly employed for the reduction of nitroarenes. wikipedia.orgmasterorganicchemistry.com

Catalytic hydrogenation is a widely used and efficient method. commonorganicchemistry.com Reagents such as hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective for this transformation. wikipedia.orgyoutube.com These methods are generally clean and high-yielding.

Alternatively, metal-based reductions in acidic media are also prevalent. Combinations like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), tin(II) chloride in hydrochloric acid, or zinc dust in acidic conditions can be used to reduce the nitro group to an amine. masterorganicchemistry.comcommonorganicchemistry.com For substrates that are sensitive to acidic conditions or catalytic hydrogenation, other reagents such as sodium hydrosulfite or sodium sulfide (B99878) can be employed. wikipedia.org

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For instance, while catalytic hydrogenation is very effective, it can also reduce other functionalities like alkenes or alkynes. commonorganicchemistry.com In contrast, reagents like tin(II) chloride or iron in acidic media often show good chemoselectivity for the nitro group. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is generally not suitable for the reduction of aromatic nitro compounds to amines as it tends to form azo compounds. commonorganicchemistry.com

| Reagent/Method | Description | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni) | A common and efficient method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com | Hydrogen gas, metal catalyst, solvent (e.g., ethanol, ethyl acetate). researchgate.net |

| Iron (Fe) in Acidic Media | A mild method that is often chemoselective for the nitro group. masterorganicchemistry.com | Fe powder, acetic acid or hydrochloric acid, reflux. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | A mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com | SnCl₂, concentrated HCl, ethanol. masterorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | An alternative for substrates incompatible with hydrogenation or strongly acidic conditions. wikipedia.org | Na₂S₂O₄, aqueous solution. wikipedia.org |

The powerful electron-withdrawing nature of the nitro group can facilitate dearomatization reactions of the indole ring system. While much of the research has focused on 3-nitroindoles and 2-nitroindoles, the principles can be extended to understand potential pathways for 5-nitroindole (B16589) derivatives. acs.orgacs.org Dearomatization of nitro-heteroarenes is a valuable strategy for constructing complex polycyclic structures.

In the context of nitro-substituted indoles, the nitro group activates the C4-C5 double bond towards nucleophilic attack, which can be the initiating step in a dearomatization cascade. For instance, a one-pot nitro reduction/dearomatization reaction of nitro-substituted indoles has been developed using iron powder under acidic conditions to generate diverse polycyclic indolines. researchgate.net This suggests that the reduction of the 5-nitro group to an amine could be followed by an intramolecular cyclization, leading to a dearomatized product, provided a suitable electrophilic partner is present on a side chain.

Furthermore, dearomatization can be triggered by the reaction of the nitro-activated indole with various dienophiles or nucleophiles in cycloaddition or annulation reactions. Although specific examples for 5-nitroindoles are less common in the literature, the general reactivity pattern suggests that 1-(difluoromethyl)-5-nitro-1H-indole could potentially undergo such transformations, leading to novel heterocyclic scaffolds.

The electron-withdrawing nitro group at the 5-position significantly enhances the electrophilicity of the indole ring, making it susceptible to nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr), where the nitro group stabilizes the negatively charged intermediate (a Meisenheimer-like complex). wikipedia.orglibretexts.org

For a nucleophilic attack to occur on the benzene (B151609) ring of the indole, the nucleophile would preferentially add to the positions ortho or para to the nitro group, which are C4 and C6. nih.gov The stability of the intermediate is a key factor, and the nitro group effectively delocalizes the negative charge through resonance. numberanalytics.com

Additionally, the nitro group increases the acidity of the N-H proton in N-unsubstituted 5-nitroindoles, facilitating its deprotonation. rsc.org In the case of this compound, while the N1 position is substituted, the electron-withdrawing effect of the 5-nitro group still renders the C4 and C6 positions more susceptible to nucleophilic attack compared to an unsubstituted indole.

Reactivity of the N-Difluoromethyl Moiety

The N-difluoromethyl (N-CF₂H) group imparts unique properties to the indole molecule, influencing its stability, conformation, and intermolecular interactions.

N-difluoromethylated heterocycles, including indoles, generally exhibit high stability. researchgate.net The carbon-fluorine bond is strong, and the difluoromethyl group is resistant to many chemical conditions. Studies on N-trifluoromethyl (N-CF₃) indoles have shown them to be remarkably robust, tolerating both strongly acidic and basic conditions. nih.gov It is expected that N-CF₂H indoles would exhibit similar high stability. Research on the difluoromethylation of various indole derivatives, including those with nitro substituents, has led to the isolation of stable N-difluoromethylated products. researchgate.net

The deprotection of N-CF₂H groups is challenging due to their high stability. While methods for the deprotection of other N-protecting groups on heterocycles are well-established, specific strategies for the routine cleavage of the N-CF₂H bond are not widely available. chemistryviews.org This robustness makes the N-CF₂H group more of a permanent modification rather than a protecting group in most synthetic contexts. However, recent work has shown that N-difluoromethylative dearomatization can be followed by a hydrodefluorinative reduction to access N-methylated products, suggesting a potential, albeit indirect, transformation pathway for the N-CF₂H group. nih.govchemrxiv.org

A significant feature of the difluoromethyl group is its ability to act as a hydrogen bond donor. chemistryviews.org The presence of two highly electronegative fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding. bohrium.com This has led to the concept of the CF₂H group as a "lipophilic hydrogen bond donor". acs.orgh1.co

The strength of the hydrogen bond donation from a CF₂H group is influenced by the electronic environment. It is generally considered to be a weak hydrogen bond donor, with a strength comparable to thiophenols and anilines, but weaker than hydroxyl or amide groups. acs.org The interaction energy for a CF₂H···O hydrogen bond is estimated to be around -1 kcal/mol. bohrium.com

In this compound, the CF₂H group can engage in both intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond could potentially form between the CF₂H hydrogen and the oxygen of the nitro group, influencing the conformation of the molecule. Intermolecularly, the CF₂H group can interact with hydrogen bond acceptors on other molecules, such as solvent molecules or biological macromolecules. This hydrogen bonding capability can have a significant impact on the compound's physical properties, crystal packing, and biological activity. chemistryviews.orgbohrium.com

| Hydrogen Bond Donor | Relative Strength | Key Characteristics |

|---|---|---|

| -OH (Hydroxyl) | Strong | Classic strong hydrogen bond donor. chemistryviews.org |

| -NH (Amine/Amide) | Strong to Moderate | Common and important in biological systems. chemistryviews.org |

| -SH (Thiol) | Weak | Weaker than -OH and -NH donors. h1.co |

| -CF₂H (Difluoromethyl) | Weak | Considered a lipophilic hydrogen bond donor; strength is context-dependent. acs.orgh1.co |

Radical Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group attached to the indole nitrogen of this compound is a key functional moiety that can participate in various radical reactions. The generation of a difluoromethyl radical (•CF₂H) from precursors is a well-established strategy in organic synthesis, and analogous reactivity can be anticipated for the N-CF₂H group of this indole derivative. rsc.org

Sources of the difluoromethyl radical often include reagents like sodium difluoromethanesulfinate (HCF₂SO₂Na), which can be activated under oxidative conditions, often with a copper catalyst. rsc.orgrsc.org Electrochemical methods also provide a green and efficient means to generate difluoromethyl radicals from such precursors under catalyst- and oxidant-free conditions. rsc.orgresearchgate.net These transformations typically proceed via a radical pathway, as indicated by cyclic voltammetry and control experiments. rsc.org

Once generated, the difluoromethyl radical can engage in various transformations. For instance, photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives has been achieved using difluoromethyl tetrazole sulfone as a CF₂H radical source under visible light. rsc.org This process involves the formation of an electron donor–acceptor (EDA) complex between the indole derivative and the sulfone. rsc.org Similarly, the cathodic reduction of bromodifluoromethyl phenyl sulfide can generate the (phenylthio)difluoromethyl radical, which readily adds to olefins like α-methylstyrene and 1,1-diphenylethylene. beilstein-journals.orgbeilstein-journals.org The reaction mechanism involves the initial one-electron reduction to generate the radical, which can then be trapped by an electron-rich olefin. beilstein-journals.org

In the context of this compound, radical abstraction of the hydrogen atom from the difluoromethyl group could initiate subsequent reactions. Alternatively, under specific conditions, cleavage of the N-CF₂H bond could generate an indole-centered radical and a difluoromethyl radical, opening pathways for further functionalization or rearrangement. The electron-withdrawing nature of the 5-nitro group would influence the stability and reactivity of any radical intermediates formed on the indole nucleus.

Electrophilic and Nucleophilic Reactivity of the Indole Nucleus

C-H Functionalization Reactions of the Indole Core (e.g., C2, C3 positions)

The indole core is inherently rich in electrons, making it susceptible to electrophilic attack, particularly at the C3 position. However, direct C-H functionalization offers a more atom-economical approach to modify the indole scaffold. chim.it Transition-metal catalysis has been extensively employed for the site-selective C-H functionalization of indoles at various positions. rsc.org

For the this compound scaffold, the inherent reactivity is modulated by two key substituents. The N-difluoromethyl group is electron-withdrawing, which generally deactivates the indole ring towards electrophilic substitution. Conversely, the 5-nitro group is a strong electron-withdrawing group that significantly deactivates the benzene portion of the indole and also influences the pyrrole (B145914) ring's reactivity.

Despite this deactivation, C-H functionalization at the C2 and C3 positions remains feasible under appropriate catalytic conditions.

C2-Position Functionalization : The C2 position is often targeted when the C3 position is blocked or when specific directing groups are employed. Copper(II)-catalyzed C-2 difluoromethylation of indoles using sodium difluoromethylsulfinate (HCF₂SO₂Na) as the radical source has been shown to be highly regioselective. rsc.org This suggests that radical-based C-H functionalization at the C2 position of this compound could be a viable strategy.

C3-Position Functionalization : The C3 position is the most nucleophilic and typically the most reactive site in the indole ring for electrophilic attack. chim.it While the electronic effects of the N-CF₂H and 5-NO₂ groups reduce this nucleophilicity, C-H functionalization can still be achieved. For example, manganese ferrite (B1171679) nanoparticle-catalyzed C3-alkylation of indoles with benzyl (B1604629) alcohols demonstrates a sustainable method for C3 functionalization. researchgate.net The choice of catalyst and reaction conditions would be crucial to overcome the electronic deactivation of the target molecule.

Cross-dehydrogenative coupling (CDC) reactions represent a powerful tool for direct C-H functionalization, avoiding pre-functionalization of the substrates. chim.it Such methods could be adapted for the arylation, alkenylation, or acylation at the C2 or C3 positions of the this compound core. rsc.org

Cycloaddition Reactions (e.g., [3+2] cycloadditions with 3-nitroindoles)

The electron-deficient nature of nitroindoles makes them excellent partners in cycloaddition reactions, particularly dearomative cycloadditions where the indole aromaticity is temporarily disrupted. While this compound has the nitro group at the 5-position, the principles derived from the extensive studies on 3-nitroindoles are highly relevant. 3-Nitroindoles readily participate as dipolarophiles or synthons in [3+2] cycloaddition reactions to construct complex heterocyclic systems. researchgate.net

Several types of [3+2] cycloadditions involving 3-nitroindoles have been reported:

With Fumaric Acid Amide Esters : A base-controlled dearomative [3+2] cycloaddition between 3-nitroindoles and fumaric acid amide esters yields functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. The choice of base dictates the chemoselectivity of the reaction. rsc.org

With Vinylcyclopropanes : Palladium-catalyzed dearomative [3+2] cycloaddition of 3-nitroindoles with 2-vinylcyclopropane-1,1-dicarboxylates produces densely functionalized cyclopenta[b]indolines. acs.org

With Propargylic Nucleophiles : A copper(I)-catalyzed dearomative [3+2] cycloaddition with propargylic nucleophiles provides straightforward access to a wide variety of cyclopenta[b]indolines under mild conditions. acs.org

With Azomethine Ylides : Asymmetric [3+2] cycloaddition of 3-nitroindoles with azomethine ylides can be used to construct chiral cyclic structures. researchgate.net

For this compound, the C2-C3 double bond of the indole core can act as the dipolarophile. The strong electron-withdrawing effect of the 5-nitro group, transmitted through the π-system, enhances the electrophilicity of this double bond, making it more reactive towards 1,3-dipoles. It is therefore plausible that this compound could undergo similar [3+2] cycloaddition reactions with various 1,3-dipoles to yield spiro- or fused-ring systems, analogous to the reactivity of 3-nitroindoles.

Table 1: Examples of [3+2] Cycloaddition Reactions with Nitroindoles

| Nitroindole Type | Reaction Partner (1,3-Dipole or equivalent) | Catalyst/Conditions | Product Skeleton | Reference |

|---|---|---|---|---|

| 3-Nitroindole | Fumaric acid amide esters | Base-controlled (e.g., DBU, Cs₂CO₃) | Pyrrolo[2,3-b]indole | rsc.org |

| 3-Nitroindole | 2-Vinylcyclopropane-1,1-dicarboxylates | Pd(0) catalyst | Cyclopenta[b]indoline | acs.org |

| 3-Nitroindole | Propargylic nucleophiles | Cu(I) catalyst | Cyclopenta[b]indoline | acs.org |

| 3-Nitroindole | Alanine derived azomethine ylides | AgOAc / (S)-TF-BiphamPhos | Chiral pyrroloindolines | researchgate.net |

Annulation Reactions and Construction of Fused Heterocyclic Systems

The indole nucleus is a privileged scaffold for the construction of fused heterocyclic systems, which are prevalent in natural products and pharmaceuticals. nih.govmetu.edu.tr Annulation reactions, which involve the formation of a new ring fused to the indole core, can be achieved through various strategies.

Given the structure of this compound, annulation can be envisioned to occur across different bonds of the indole system.

[3+2] Annulation : As discussed previously, cycloaddition reactions can be considered a form of annulation. The reaction of nitroalkenes with 1,3-dipoles is a powerful method for assembling five-membered nitrogen heterocycles. chim.itresearchgate.net By analogy, the C2-C3 bond of the nitro-activated indole can react with dipole precursors to form fused five-membered rings.

Multicomponent Reactions (MCRs) : MCRs provide an efficient pathway to construct complex molecules in a single step. A modular assembly of indole-fused seven-membered heterocycles (oxadiazepines and thiadiazepines) has been developed using an MCR of an indole, formaldehyde, and an amino hydrochloride. nih.govsemanticscholar.org This strategy typically involves functionalization at both the N-H and C2 positions. While the N1 position of this compound is substituted, analogous transformations initiated at the C2 position could lead to fused systems.

Radical Cyclization : Oxidative radical cyclization reactions can be used to construct fused ring systems. For example, an iron(III) chloride-mediated cascade radical cyclization of an active methine substrate bearing both allyl and phenyl groups as radical acceptors leads to 1H-benzo[f]isoindole derivatives. mdpi.com This demonstrates the potential for intramolecular radical additions to form fused structures, a strategy that could be applied to suitably substituted derivatives of this compound.

The presence of the nitro group can either be retained in the final product or act as a leaving group during an aromatization step, providing versatility in the synthesis of fused heterocyclic systems. chim.it

Oxidative Cleavage Pathways of the Indole Nucleus

The C2-C3 double bond of the indole nucleus is susceptible to oxidative cleavage, a reaction often referred to as the Witkop oxidation. This transformation typically yields 2-acylamino- or 2-amino-acetophenone derivatives and serves as a powerful tool for structural modification. researchgate.net

Several reagents and conditions can effect this cleavage:

Ozone : Ozonolysis is a classic method for cleaving double bonds, including the one in the indole ring. metu.edu.tr

Hydrogen Peroxide : The use of hydrogen peroxide (H₂O₂) or urea (B33335) hydrogen peroxide, particularly in polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can efficiently cleave the indole ring to give 2-ketoacetanilides. researchgate.net

Electrochemical Methods : An electrochemical approach has been developed that merges fluoroalkylation/cyclization with the oxidative cleavage of an indole C2=C3 bond. nih.govresearchgate.net This process can be triggered by trifluoromethylation or difluoromethylation and proceeds under external oxidant-free conditions, affording complex structures like tri- or difluoromethylated 2-(2-acetylphenyl)isoquinoline-1,3-diones. nih.govresearchgate.net

Iodine-Promoted Cleavage : Molecular iodine can promote amide formation via the oxidative cleavage of the C2-C3 bond in indoles, utilizing molecular oxygen as the terminal oxidant. This method has been applied to the synthesis of quinazolin-4(3H)-ones and tryptanthrins. rsc.org

Enzymatic Oxidation : Cytochrome P450 enzymes can catalyze the oxidation of indole to a variety of products, including indoxyl, oxindole, and isatin, which are intermediates or products of ring cleavage and rearrangement pathways. nih.gov

For this compound, these oxidative cleavage pathways would lead to the formation of a substituted 2-amino-5-nitroacetophenone derivative, where the amino group is acylated with the difluoromethyl moiety. The strong electron-withdrawing nitro group at the 5-position would likely influence the reaction kinetics but is not expected to prevent the cleavage of the electron-rich pyrrole ring. Mechanistic studies suggest that the reaction can be initiated by the indole itself reducing a catalyst like an Fe(III) porphyrin to Fe(II), which then binds O₂ and performs the cleavage. The presence of the N-H proton is often crucial, and its replacement with the CF₂H group in the target molecule might alter the specific mechanism or require different activation conditions. digitellinc.com

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of the Compound

The introduction of the difluoromethyl group onto the nitrogen atom of 5-nitroindole (B16589), as well as subsequent reactions of the resulting compound, can proceed through several distinct mechanistic pathways. The specific pathway is often dictated by the choice of reagents, catalysts, and reaction conditions.

Radical Pathways in Difluoromethylation and Cyclization Reactions

Radical-mediated processes are a prominent strategy for the difluoromethylation of heterocyclic compounds, including indole (B1671886) derivatives. rsc.org These reactions typically involve the generation of a difluoromethyl radical (•CHF2), which then reacts with the indole substrate.

The general mechanism for a radical difluoromethylation of an indole derivative can be outlined as follows:

Initiation: A radical initiator, often triggered by heat or light, generates an initial radical species. This species then reacts with a difluoromethyl source (e.g., HCF2SO2Na) to produce the difluoromethyl radical (•CHF2).

Propagation: The highly electrophilic •CHF2 radical can add to the electron-rich indole ring, typically at the C2 or C3 position, to form a radical intermediate. For N-difluoromethylation, the process would involve the reaction with the indolyl anion.

Termination: The radical chain is terminated through various radical combination or disproportionation reactions.

In the context of 1-(difluoromethyl)-5-nitro-1H-indole, the presence of the electron-withdrawing nitro group at the C5 position significantly influences the electron density of the indole ring. This can affect the regioselectivity and efficiency of the radical addition.

Furthermore, radical cyclization reactions can be employed to construct more complex polycyclic structures from appropriately substituted indole derivatives. These cascade reactions often involve the initial generation of a radical, which then undergoes one or more intramolecular cyclization steps before termination. rsc.org

Electron Donor-Acceptor (EDA) Complex Activation in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and the formation of Electron Donor-Acceptor (EDA) complexes is a key activation mode in many of these transformations. beilstein-journals.org In the synthesis of difluoromethylated indoles, an EDA complex can form between an electron-rich indole derivative (the donor) and a suitable difluoromethylating agent (the acceptor). rsc.orgresearchgate.net

The proposed mechanism involves the following steps:

EDA Complex Formation: The indole substrate and the difluoromethylating reagent associate in the ground state to form an EDA complex. This complex often exhibits a new absorption band in the visible region, allowing for photoexcitation.

Photoinduced Electron Transfer (PET): Upon irradiation with visible light, a single-electron transfer (SET) occurs within the EDA complex, from the indole donor to the acceptor. This generates a radical cation of the indole and a radical anion of the difluoromethylating agent.

Fragmentation and Radical Generation: The radical anion of the acceptor fragments to release a difluoromethyl radical (•CHF2).

Reaction and Catalyst Regeneration: The •CHF2 radical then reacts with the indole radical cation or a neutral indole molecule to form the desired product.

For 5-nitroindole, its electron-donating ability is reduced by the nitro group, which may affect the formation and reactivity of the EDA complex. However, photocatalyst-free difluoromethylation-cyclization of indole derivatives via EDA complexes has been shown to be tolerant of various functional groups, including esters and ketones. rsc.orgresearchgate.net

Role of Difluorocarbene Intermediates in N-Difluoromethylation

The direct N-difluoromethylation of indoles, including 5-nitroindole, can be effectively achieved using reagents that generate difluorocarbene (:CF2) as a reactive intermediate. researchgate.net A notable example is the use of chlorodifluoromethane (B1668795) (Freon-22) under basic conditions. researchgate.net

The mechanism is believed to proceed as follows:

Deprotonation: A base deprotonates the N-H bond of 5-nitroindole to form the corresponding indolide anion.

Difluorocarbene Generation: In parallel, the base also reacts with the difluorocarbene precursor (e.g., CHClF2) to generate difluorocarbene (:CF2) via α-elimination.

Nucleophilic Attack: The nucleophilic indolide anion attacks the electrophilic difluorocarbene to form a difluoromethyl anion intermediate.

Protonation: This intermediate is then protonated by a suitable proton source in the reaction mixture (e.g., the solvent or the conjugate acid of the base) to yield the final product, this compound.

This method has been successfully applied to the synthesis of N-difluoromethyl-5-nitroindole, demonstrating its viability for indoles bearing electron-withdrawing groups. researchgate.net

| Mechanism | Key Intermediate | Typical Reagents | Activation Method |

|---|---|---|---|

| Radical Pathway | Difluoromethyl radical (•CHF2) | HCF2SO2Na, Radical Initiators | Thermal or Photochemical |

| EDA Complex | Indole radical cation, •CHF2 | Difluoromethyl tetrazole sulfone | Visible Light |

| Difluorocarbene | Difluorocarbene (:CF2), Indolide anion | CHClF2, Base | Thermal |

Metal-Catalyzed Reaction Mechanisms (e.g., Palladium-catalyzed, Copper-catalyzed)

Transition metal catalysis, particularly with palladium and copper, offers versatile and efficient methods for the formation of C-N and C-C bonds, including those involved in the synthesis of difluoromethylated indoles.

Palladium-catalyzed reactions often proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps. For the synthesis of this compound, a plausible Pd-catalyzed cross-coupling reaction could involve the coupling of 5-nitroindole with a difluoromethylating agent. The mechanism would likely involve:

Oxidative addition of a difluoromethyl source to a Pd(0) complex.

Coordination of the 5-nitroindolide anion to the Pd(II) center.

Reductive elimination to form the N-CHF2 bond and regenerate the Pd(0) catalyst.

Palladium-catalyzed C-H activation is another powerful strategy where a C-H bond of the indole ring could be directly functionalized. researchgate.net

Copper-catalyzed reactions are also widely used for N-arylation and related transformations. organic-chemistry.org Copper-catalyzed difluoromethylation of indoles has been reported, and these reactions are often tolerant of various functional groups, including nitro groups. A plausible mechanism for the copper-catalyzed N-difluoromethylation of 5-nitroindole could involve:

Formation of a copper(I)-indolide species.

Reaction of this species with a difluoromethylating agent, possibly involving a Cu(I)/Cu(III) catalytic cycle.

These metal-catalyzed methods offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Proton-Coupled Electron Transfer (PCET) Processes in Electrochemical Reactions

Electrochemical methods provide a green and efficient alternative for generating reactive intermediates without the need for chemical oxidants or reductants. Proton-coupled electron transfer (PCET) is a fundamental process in many electrochemical reactions where an electron and a proton are transferred in a single concerted step or in separate, sequential steps. nih.govsemanticscholar.org

In the context of the synthesis of this compound, an electrochemical approach could involve the anodic oxidation of a difluoromethyl source to generate a difluoromethyl radical. The subsequent reaction with 5-nitroindole could be influenced by PCET processes, particularly at the electrode surface where the local pH can differ significantly from the bulk solution. A concerted PCET pathway can often lower the activation energy compared to a stepwise electron transfer followed by proton transfer (or vice versa), thereby facilitating the reaction. nih.gov While specific studies on the electrochemical synthesis of this compound via PCET are not extensively documented, the general principles of PCET are highly relevant to understanding potential electrochemical synthetic routes.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. researchgate.net For this compound, DFT calculations can provide valuable insights into several aspects of its chemistry.

Elucidation of Reaction Mechanisms: DFT can be used to model the transition states and intermediates of the various synthetic pathways described above. By calculating the activation energies for different steps, the most favorable reaction pathway can be determined. For example, DFT studies can help to:

Clarify the regioselectivity of radical addition to the 5-nitroindole ring.

Model the structure and electronic properties of the EDA complex between 5-nitroindole and a difluoromethylating agent.

Calculate the energy profile for the insertion of difluorocarbene into the N-H bond of 5-nitroindole.

Investigate the energetics of the catalytic cycles in palladium- and copper-catalyzed reactions.

Electronic Structure and Reactivity: The presence of both the electron-donating indole ring and the electron-withdrawing nitro and difluoromethyl groups creates a complex electronic environment. DFT calculations can be used to compute various molecular properties that shed light on the reactivity of this compound:

Molecular Electrostatic Potential (MEP): The MEP map can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity in pericyclic reactions and its behavior as an electron donor or acceptor.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding and hyperconjugation.

While specific DFT studies exclusively focused on this compound are limited in the literature, computational investigations on related nitro-substituted indoles and difluoromethylated heterocycles provide a strong foundation for understanding its chemical behavior. researchgate.net

| Computational Method | Information Gained | Relevance to this compound |

|---|---|---|

| Transition State Calculation | Activation energies, reaction pathways | Determining the most likely synthesis mechanism |

| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophiles/nucleophiles | Predicting the outcome of further functionalization |

| Frontier Molecular Orbital (FMO) Analysis | Electron donor/acceptor properties, reactivity in cycloadditions | Understanding its role in EDA complexes and pericyclic reactions |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, intramolecular interactions | Assessing the electronic influence of the nitro and difluoromethyl groups |

Prediction of Reaction Energetics and Transition States

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations allow for the determination of the energies of reactants, products, intermediates, and, crucially, transition states (TS). For transformations involving 5-nitroindole derivatives, such studies can predict the feasibility and mechanism of a given reaction.

For instance, in the nitration of N-protected indoles, DFT calculations at levels like B3LYP-D3BJ/6-31G(d) have been used to compute the free energies of reaction pathways. nih.gov These studies reveal the energetic barriers for electrophilic attack at different positions of the indole ring. The transition state for the formation of a 3-nitroindole derivative, for example, has been computationally modeled, providing its geometry and energy relative to the starting materials. nih.gov While specific data for this compound is not available, analogous calculations on related nitro-containing heterocycles show that the activation energy for cycloaddition reactions can be influenced by the electronic nature of the substituents. researchgate.net

A hypothetical reaction pathway for an electrophilic addition to this compound could be modeled to determine the activation free energies (ΔG‡). By analogy with computational studies on other substituted indoles, we can infer the likely energetic profiles. nih.gov

Table 1: Hypothetical Activation Free Energies (ΔG‡) for Electrophilic Attack on a Substituted Indole Core (kcal/mol) This table is illustrative and based on data from related indole systems.

| Reaction Position | Transition State Geometry | Calculated ΔG‡ (kcal/mol) |

| C3-Attack | Asynchronous bond formation | ~15-20 |

| C2-Attack | Higher energy, more strained TS | >25 |

| C6-Attack | Disfavored due to electronics | >30 |

Data is hypothetical and extrapolated for illustrative purposes from studies on similar compounds.

These theoretical predictions are crucial for understanding why certain reaction outcomes are favored over others, providing a quantitative basis for mechanistic proposals. researchgate.net

Understanding Regioselectivity and Stereoselectivity in Complex Transformations

Theoretical studies are particularly valuable for rationalizing and predicting the regioselectivity and stereoselectivity of reactions. The electronic distribution within this compound, governed by its substituents, dictates the preferred sites for electrophilic and nucleophilic attack.

Computational investigations on the cycloadditions of indole arynes have demonstrated how electronic factors control regioselectivity. nih.gov DFT calculations (at the M06-2X level) on different indolynes showed that the polarization of the formal triple bond, influenced by the position of the heteroatom, leads to significant differences in the activation energies for the formation of regioisomeric products. nih.gov For a molecule like this compound, the strong electron-withdrawing nature of the nitro group at C5 significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, while directing nucleophilic attack to other positions. The C3 position generally remains the most nucleophilic site in the indole ring for electrophilic attack, though its reactivity is modulated by the N-substituent. beilstein-journals.org

In Friedel-Crafts alkylation reactions of indoles with N-H trifluoromethyl ketimines, the observed high enantioselectivities have been rationalized through mechanistic interpretations supported by the understanding of catalyst-substrate interactions. researchgate.net While stereoselectivity in reactions involving the N-CHF2 group of this specific molecule is not detailed in the literature, computational modeling could predict the facial selectivity of approaching reagents based on steric hindrance and electronic interactions, explaining the preference for one stereoisomer over another.

Analysis of Electronic Structure and Reactivity Profiles for Directed Functionalization

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com For this compound, the energies and spatial distributions of these orbitals determine its behavior as a nucleophile or an electrophile.

The electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole. A lower HOMO energy implies reduced nucleophilicity, while a lower LUMO energy suggests increased electrophilicity, making the molecule more susceptible to nucleophilic attack. The difluoromethyl group at the N1 position also influences the electronic properties through its inductive effects.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. For nitro-containing aromatic compounds, MESP plots typically show negative potential (red regions) around the oxygen atoms of the nitro group, indicating their high electron density and suitability for interacting with electrophiles or forming hydrogen bonds. mdpi.com Conversely, regions of positive potential (blue regions) highlight electrophilic sites susceptible to nucleophilic attack.

Table 2: Predicted Electronic Properties of 5-Nitroindole Derivatives This table presents representative data from computational studies on analogous compounds.

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Lowered by NO2 group | Reduced nucleophilicity at C3 |

| LUMO Energy | Lowered by NO2 group | Increased susceptibility to nucleophilic aromatic substitution |

| MESP (Nitro Group) | Strong negative potential | Site for hydrogen bond donation and electrophilic interaction |

| MESP (Aromatic H's) | Positive potential | Potential sites for nucleophilic attack under certain conditions |

Data is qualitative and based on general principles and findings from related nitroaromatic compounds. mdpi.comresearchgate.net

This detailed electronic analysis allows chemists to predict the most probable sites for functionalization, enabling the rational design of synthetic routes to new derivatives. rsc.org

Molecular Modeling of Intermolecular Interactions, including Hydrogen Bonding

Molecular modeling can be used to study the non-covalent interactions that this compound can form with other molecules, such as solvents, reagents, or biological macromolecules. These interactions are critical in determining the compound's physical properties and biological activity.

The primary sites for hydrogen bonding on this molecule are the oxygen atoms of the nitro group, which can act as hydrogen bond acceptors. While the N-H of the parent indole is a hydrogen bond donor, this is replaced by the N-CHF2 group in the target molecule. The fluorine atoms of the difluoromethyl group are generally poor hydrogen bond acceptors. Theoretical studies on indole-like molecules interacting with water have shown that both σ-type complexes (hydrogen bonding to the heteroatom) and π-type complexes (interaction with the aromatic cloud) can exist. nih.gov For 5-nitroindole, the strong electrostatic potential of the nitro group would likely dominate intermolecular interactions.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into electrostatic, exchange, induction, and dispersion components. rsc.org For hydrogen bonds involving nitro groups, the electrostatic component is typically a major contributor to the interaction energy. rsc.org Modeling studies on nitrophthalic acid complexes, for example, have explored the competition between intra- and intermolecular hydrogen bonds, revealing how steric and electronic effects dictate the preferred bonding patterns. nih.gov

In the context of this compound, modeling could predict how it might arrange in a crystal lattice or bind to a protein active site, driven by a combination of hydrogen bonding to the nitro group and π-π stacking interactions involving the indole ring system.

Advanced Synthetic Applications and Building Block Utility

1-(difluoromethyl)-5-nitro-1H-indole as a Precursor for Complex Molecular Architectures

The unique electronic nature of this compound makes it a versatile building block for synthesizing intricate organic molecules. Its electron-deficient character opens pathways to reactions that are often challenging with electron-rich indole (B1671886) substrates.

Cascade reactions, or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation, rapidly building molecular complexity from simple starting materials. The electron-deficient indole nucleus, such as in this compound, is a suitable candidate for participating in such transformations.

While specific examples starting from this compound are not widely documented, related electron-deficient indole systems are known to undergo cascade reactions to form polycyclic structures. For instance, copper-catalyzed cascade cyclizations of enamines with electron-deficient terminal alkynes have been developed to construct polysubstituted pyrido[1,2-a]indoles. acs.org These reactions proceed through a sequence of bond formations, efficiently creating fused heterocyclic systems. acs.org The reactivity of this compound would be analogous, with the electron-withdrawing groups activating the indole for nucleophilic attack or participating in cycloaddition cascades.

Table 1: Examples of Cascade Reactions with Indole Derivatives to Form Polycyclic Systems

| Indole Type | Reaction Partner(s) | Catalyst/Conditions | Resulting Structure | Ref |

|---|---|---|---|---|

| Enamines derived from indoles | Electron-deficient terminal alkynes | Copper(I) iodide | Polysubstituted pyrido[1,2-a]indoles | acs.org |

| N-aryl-α,β-unsaturated nitrones | Electron-deficient allenes | Hydrogen bond donor catalyst | 3-Functionalized indoles | figshare.com |

Dearomatization of indoles is a powerful strategy for generating three-dimensional, sp³-rich scaffolds from flat, aromatic precursors. These resulting indolines and spiroindolines are common cores in many natural products and pharmaceuticals. The presence of an electron-withdrawing nitro group, as in this compound, is particularly enabling for dearomatization reactions.

Research has shown that 3-nitroindoles can be effectively dearomatized through phosphine-catalyzed [3+2] annulation reactions with allenoates, yielding complex cyclopentaindoline alkaloid scaffolds. researchgate.netkaust.edu.sa Similarly, organocatalytic asymmetric dearomatization of 3-nitroindoles via a double Michael addition with thiol-containing reagents has been developed to produce chiral tetrahydrothiophene-fused indolines. acs.org These methodologies highlight the capacity of the nitro group to activate the indole ring for dearomatizing transformations. Furthermore, green electrochemical methods have been developed for the dearomatization of indoles to access fluorine-containing spirocyclic indolines, demonstrating a sustainable approach to these valuable structures. acs.org Given this precedent, this compound is a prime candidate for similar dearomatization strategies, which would yield highly functionalized, fluorinated indoline (B122111) architectures.

The synthesis of N-difluoromethylindoles bearing electron-withdrawing groups, such as nitro and cyano moieties, has been systematically studied. researchgate.netuniv.kiev.ua The successful preparation and isolation of these compounds underscore their stability and utility as intermediates for further synthetic elaboration. researchgate.net The nitro group on the this compound scaffold is particularly versatile; it can be reduced to an amine, which can then be used in a wide array of subsequent reactions, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions.

The 5-nitroindole (B16589) framework itself is a known precursor for compounds with biological activity. For example, 2-aryl-5-nitro-1H-indoles have been synthesized and evaluated as bacterial efflux pump inhibitors. researchgate.net The difluoromethyl group at the N1 position is known to enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa, making it a desirable feature in medicinal chemistry. Therefore, this compound serves as a key intermediate, combining the synthetic versatility of the nitro group with the favorable pharmacological properties conferred by the N-difluoromethyl substituent.

Development of Novel Methodologies Facilitated by the Compound's Unique Structure

The distinct structural and electronic features of this compound can facilitate the development of new synthetic methods, particularly in late-stage functionalization and green chemistry.

Late-stage functionalization (LSF) is the practice of introducing new functional groups into a complex molecule at a late step in its synthesis. This strategy is invaluable in drug discovery for rapidly generating analogues of a lead compound. The N-difluoromethyl group is a bioisostere of hydroxyl, thiol, and N-H groups and can act as a hydrogen bond donor, making it a valuable moiety in drug design. researchgate.netscilit.com

The unique reactivity of the C-F bonds in the difluoromethyl group, along with the activated indole core, presents opportunities for novel LSF reactions. While LSF of this compound itself is a specialized area, the principles are demonstrated in the broader context of fluorinated molecules and heterocycles. For example, in situ generated difluoromethyl nitrile oxide has been used for the late-stage modification of bioactive molecules like finasteride. scilit.com The robust nature of the N-CF₃ group in N-trifluoromethyl indoles has been shown to be compatible with various catalytic downstream functionalizations, including cross-coupling, C-H activation, and cyanation, suggesting similar potential for the N-CHF₂ group. nih.gov

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. These principles are increasingly applied to the synthesis of fluorinated and nitrogen-containing heterocycles.

The synthesis of fluorinated indoles has been achieved using metal-free methods involving oxidative dearomatization, offering a more sustainable alternative to some traditional metal-catalyzed processes. nih.gov For nitration, methods have been developed that avoid harsh acidic conditions. For example, a regioselective synthesis of 3-nitroindoles using ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions has been reported, providing a greener route to this class of compounds. nih.gov Furthermore, the use of continuous flow technology for difluoromethylation reactions using fluoroform (CHF₃), a more atom-economical reagent, represents a significant advance in green fluorination chemistry. rsc.org Such green approaches could be adapted for the synthesis and subsequent transformations of this compound, reducing the environmental impact of producing these valuable chemical building blocks.

Table 2: Green Chemistry Approaches Relevant to N-Difluoromethyl Nitroindole Synthesis

| Green Approach | Reaction Type | Substrate/Reagent Example | Advantages | Ref |

|---|---|---|---|---|

| Metal-Free Synthesis | Oxidative Dearomatization | Anilines and hexafluoroacetylacetone | Avoids transition metal catalysts, scalable | nih.gov |

| Non-Acidic/Non-Metallic Nitration | Electrophilic Substitution | Indole and ammonium tetramethylnitrate | Avoids strong acids (e.g., nitric acid), environmentally friendly | nih.gov |

| Continuous Flow | Difluoromethylation | Protected α-amino acids and Fluoroform (CHF₃) | High atom efficiency, use of a less hazardous reagent | rsc.org |

| Electrochemical Dearomatization | Spirocyclization | Indole derivatives | Avoids chemical oxidants, mild conditions | acs.org |

Future Directions in the Synthesis and Mechanistic Understanding of N-Difluoromethylated Indole Derivatives

The field of N-difluoromethylated indole synthesis is continually evolving, with several key areas poised for future development. These advancements are aimed at creating more efficient, sustainable, and versatile synthetic methods, as well as gaining a deeper understanding of the reaction mechanisms involved.

Emerging Synthetic Methodologies:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds. Future research will likely focus on the development of photoredox-catalyzed methods for the N-difluoromethylation of indoles. These methods offer mild reaction conditions and the potential for novel reactivity. The generation of difluoromethyl radicals from various precursors under photocatalytic conditions could provide a new avenue for the synthesis of this compound and its derivatives. americanelements.comrsc.org

Electrochemical Synthesis: Electrosynthesis represents a green and sustainable alternative to traditional chemical methods. The electrochemical generation of difluoromethylating agents or the direct electrochemical N-difluoromethylation of indoles is a promising area of investigation. researchgate.netresearchgate.net Such methods could offer high efficiency and selectivity while avoiding the use of harsh reagents.

Novel Difluoromethylating Reagents: The development of new, stable, and easy-to-handle difluoromethylating reagents is crucial for advancing the synthesis of N-difluoromethylated indoles. While reagents like Freon-22 have been used, concerns over their environmental impact drive the search for alternatives. Reagents that can generate difluoromethyl radicals or other reactive difluoromethyl species under mild conditions are of particular interest.

Mechanistic Understanding:

A deeper mechanistic understanding of the N-difluoromethylation of indoles, particularly those with electron-withdrawing substituents, is essential for optimizing existing methods and designing new ones. While radical pathways are often implicated in difluoromethylation reactions, detailed computational and experimental studies are needed to elucidate the precise mechanisms. beilstein-journals.org

Future mechanistic studies could focus on:

The role of the substituent: Investigating how electron-donating and electron-withdrawing groups on the indole ring influence the reaction pathway and kinetics of N-difluoromethylation.

Intermediate characterization: Spectroscopic and computational studies to identify and characterize the key intermediates in the reaction, such as radical species or anionic intermediates.

Reaction kinetics: Detailed kinetic studies to understand the rate-determining steps and the influence of various reaction parameters.

By combining these advanced synthetic methodologies with a more profound mechanistic understanding, the synthesis of this compound and other N-difluoromethylated indole derivatives can be made more efficient, versatile, and sustainable, further expanding their utility in various fields of chemical science.

| Future Research Area | Key Focus | Potential Impact |

|---|---|---|

| Photoredox Catalysis | Development of visible-light-mediated N-difluoromethylation methods. | Milder reaction conditions, novel reactivity, and increased sustainability. |

| Electrochemical Synthesis | Electrochemical generation of difluoromethylating agents or direct N-difluoromethylation. | Greener and more efficient synthetic routes. |

| Mechanistic Studies | Computational and experimental investigation of reaction pathways and intermediates. | Optimization of existing methods and rational design of new synthetic strategies. |

Q & A

Q. What are common synthetic routes for 1-(difluoromethyl)-5-nitro-1H-indole?

The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed reactions. For example, a rhodium-catalyzed, phosphorus-directed C7 arylation method has been used for related nitroindole derivatives. A typical procedure involves reacting 5-nitro-1H-indole with di-tert-butylchlorophosphine under inert conditions, yielding ~38% after purification by column chromatography . Alternatively, benzylation or alkylation of the indole nitrogen using halides (e.g., bromomethylbenzene derivatives) in PEG-400/DMF solvents with CuI catalysis can achieve yields up to 74% .

Q. How is the structural identity of this compound confirmed?

Characterization relies on:

- 1H/13C NMR : Peaks for the difluoromethyl group (δ ~6.8–7.6 ppm as a doublet) and nitro substituent (δ ~8.1–8.5 ppm) are critical .

- HR-MS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+) with deviations <2 ppm from theoretical values .

- HPLC : Purity assessment (>98% by HPLC) ensures minimal impurities .

Q. What is the role of the difluoromethyl group in this compound?

The difluoromethyl group enhances metabolic stability and bioavailability by reducing oxidative metabolism. Fluorine’s electronegativity also strengthens hydrophobic interactions in target binding, as seen in similar fluorinated indoles .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives?

Key parameters include:

- Catalyst : Iodine (10 mol%) in acetonitrile at 40°C improves yields to 98% for analogous indole substitutions .

- Solvent : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of nitroindole intermediates .

- Temperature : Elevated temperatures (40–80°C) accelerate reaction kinetics but may require controlled conditions to avoid decomposition .

Q. What are the biological applications of this compound?

While direct data is limited, structurally related nitroindoles exhibit:

- Antimicrobial activity : Substituted indoles show MIC values <10 μM against Gram-positive pathogens .

- Kv7 channel modulation : 5-Nitroindole derivatives act as neuronal Kv7 activators, suggesting potential neuropharmacological applications .

Q. How do solubility challenges impact experimental design for this compound?

- In vitro : Dissolve in DMSO (primary solvent) or DMF/Ethanol (alternatives) at concentrations ≤10 mM. For aqueous solutions, use PEG-300/Tween-80 mixtures to enhance dispersion .

- In vivo : Prepare stock solutions in saline with ≤10% DMSO to minimize toxicity. Pre-formulation stability studies (e.g., 24-hour PBS incubation) are recommended .

Q. What computational tools are used to study structure-activity relationships (SAR)?

- Docking simulations : Analyze interactions with targets (e.g., enzymes) using Protein Data Bank (PDB) structures. Fluorine’s stereoelectronic effects on binding can be modeled via DFT calculations .

- QSAR models : Correlate substituent properties (e.g., LogP, Hammett constants) with biological activity .

Q. How does the nitro group influence reactivity in further functionalization?

The nitro group acts as a meta-directing electrophile, enabling selective C3/C7 substitutions. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.